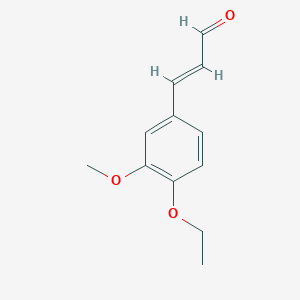
octahydro-1H-indol-6-ol, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-indol-6-ol is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Octahydro-1H-indol-6-ol is a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other .
Synthesis Analysis
The synthesis of indazoles, which are related to indoles, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
The chemical reactions involving indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of octahydro-1H-indole have been critically evaluated . These properties include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density as a function of temperature and pressure, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure as a function of temperature, and enthalpy as a function of temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into the synthesis of indole compounds, which are structurally related to octahydro-1H-indol-6-ol, highlights innovative methods for constructing indole frameworks. These methods are pivotal for developing pharmaceuticals and materials with enhanced properties. The review by Taber and Tirunahari (2011) presents a classification for indole synthesis, emphasizing the diversity of strategies employed to access various indole derivatives, illustrating the compound's versatility in synthetic chemistry (Taber & Tirunahari, 2011).
Environmental and Material Applications
A study on the biodegradation of octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), a compound with structural similarities to octahydro-1H-indol-6-ol, discusses its environmental impact and remediation strategies. This research underscores the importance of understanding the environmental fate of complex organic compounds and highlights the potential for bioremediation techniques to mitigate their effects (Nagar et al., 2021).
Biological Activities and Potential Applications
The exploration of natural products and their synthetic analogs for biological activities is a key area of research. Studies focusing on the biological implications of structurally related compounds provide insights into their potential therapeutic applications. For example, research on heterocyclic compounds based on isatins, a category that includes octahydro-1H-indol-6-ol derivatives, reveals a broad spectrum of biological activities, ranging from antimicrobial to anticancer properties. These findings suggest the potential utility of octahydro-1H-indol-6-ol and its derivatives in developing new therapeutic agents (Sadeghian & Bayat, 2022).
Mecanismo De Acción
- IDTs share a common core structure consisting of an indole ring moiety derived from indole-3-glycerol phosphate (IGP) and a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) .
- Modifications such as cyclization, oxidation, and prenylation contribute to the molecular complexity of IDTs .
Target of Action
Mode of Action
Biochemical Pathways
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for octahydro-1H-indol-6-ol, Mixture of diastereomers involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the indole ring, reduction of the double bond, and diastereoselective reduction of the ketone to form the desired mixture of diastereomers.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Condensation of 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-nitro-1-(2-oxopropyl)indole.", "Step 2: Reduction of the nitro group using sodium borohydride in methanol to form 3-amino-1-(2-oxopropyl)indole.", "Step 3: Reduction of the double bond using hydrogenation in the presence of a palladium catalyst to form octahydro-1H-indol-6-one.", "Step 4: Diastereoselective reduction of the ketone using sodium borohydride in the presence of acetic acid and hydrochloric acid to form a mixture of diastereomers of octahydro-1H-indol-6-ol.", "Step 5: Purification of the mixture of diastereomers using column chromatography with ethyl acetate and water as eluents." ] } | |
Número CAS |
1889927-06-3 |
Fórmula molecular |
C8H15NO |
Peso molecular |
141.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



